![molecular formula C12H7FN2O B6366644 4-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% CAS No. 1261908-12-6](/img/structure/B6366644.png)
4-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95%
Overview
Description
4-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine (95%) is a compound with a wide range of applications in scientific research, such as synthesis, biochemical and physiological effects, and mechanisms of action. It is an important building block in the synthesis of several active pharmaceutical ingredients (APIs), and has been used in the development of various drug candidates.
Mechanism of Action
4-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine (95%) acts as a catalyst in the synthesis of various active pharmaceutical ingredients (4-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95%) and drug candidates. It catalyzes the reaction between hydroxypyridine and 4-cyano-2-fluorophenol, producing 4-(3-cyano-2-fluorophenyl)-2-hydroxypyridine. This compound is then used as a building block in the synthesis of various 4-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% and drug candidates.
Biochemical and Physiological Effects
4-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine (95%) is not known to have any direct biochemical or physiological effects. However, it is used as a building block in the synthesis of various active pharmaceutical ingredients (4-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95%) and drug candidates, which may have direct biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine (95%) in lab experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is easy to synthesize and purify, making it an ideal building block for the synthesis of various active pharmaceutical ingredients (4-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95%) and drug candidates. The main limitation of using this compound in lab experiments is that it is not known to have any direct biochemical or physiological effects.
Future Directions
The future directions for 4-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine (95%) include the development of new synthesis methods, the exploration of new applications, and the investigation of its biochemical and physiological effects. Additionally, further research could be conducted on its potential to be used as a building block in the synthesis of various 4-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% and drug candidates. Furthermore, research could also be conducted on its potential to be used as a catalyst in the synthesis of various 4-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% and drug candidates. Finally, further research could be conducted on its potential to be used in the development of new drug candidates.
Synthesis Methods
4-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine (95%) is synthesized through a multi-step process. The first step involves the preparation of 4-cyano-2-fluorophenol, which is produced by reacting 2-fluorophenol with sodium cyanide in an aqueous medium. The second step involves the conversion of 4-cyano-2-fluorophenol to 4-(3-cyano-2-fluorophenyl)-2-hydroxypyridine by reacting it with hydroxypyridine in the presence of acetic acid. The last step involves the purification of 4-(3-cyano-2-fluorophenyl)-2-hydroxypyridine (95%) by recrystallization.
Scientific Research Applications
4-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine (95%) has been used in the synthesis of various active pharmaceutical ingredients (4-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95%) and drug candidates. It has been used in the synthesis of compounds such as cetirizine, loratadine, and cetirizine hydrochloride. It has also been used in the synthesis of several anti-cancer drugs, including doxorubicin, paclitaxel, gemcitabine, and imatinib. Additionally, it has been used in the synthesis of compounds for the treatment of Alzheimer's disease, such as donepezil, rivastigmine, and galantamine.
properties
IUPAC Name |
2-fluoro-3-(2-oxo-1H-pyridin-4-yl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-12-9(7-14)2-1-3-10(12)8-4-5-15-11(16)6-8/h1-6H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYDHQSEQVBHST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=O)NC=C2)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682753 | |
Record name | 2-Fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-12-6 | |
Record name | Benzonitrile, 3-(1,2-dihydro-2-oxo-4-pyridinyl)-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261908-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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